Welcome to the BenchChem Online Store!
molecular formula C10H12N2O B8397021 (2-ethyl-2H-indazol-4-yl)methanol

(2-ethyl-2H-indazol-4-yl)methanol

Cat. No. B8397021
M. Wt: 176.21 g/mol
InChI Key: SCTWCKGVMVGRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08110585B2

Procedure details

(2-Ethyl-2H-indazol-4-yl)methanol (1.14 g, 6.47 mmol), 4 Å molecular sieves (550 mg), 4-methylmorpholine N-oxide (1.89 g, 16.2 mmol) and tetra-n-propylammonium perruthenate(VII) (114 mg, 0.323 mmol) were added to acetonitrile (70 mL) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. 2-Propanol was added, and the mixture was stirred for 30 min. The mixture was filtered by silica gel column chromatography (ethyl acetate). The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→50/50) to give the title compound (820 mg, yield 73%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-n-propylammonium perruthenate(VII)
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[CH2:12][OH:13])=[N:4]1)[CH3:2].C[N+]1([O-])CCOCC1.C(#N)C>CC(O)C>[CH2:1]([N:3]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[CH:12]=[O:13])=[N:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
C(C)N1N=C2C=CC=C(C2=C1)CO
Name
Quantity
1.89 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
tetra-n-propylammonium perruthenate(VII)
Quantity
114 mg
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered by silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=10/90→50/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1N=C2C=CC=C(C2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.